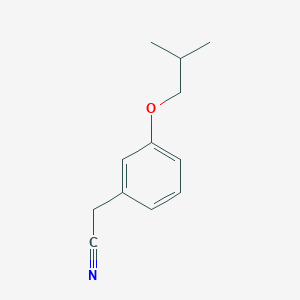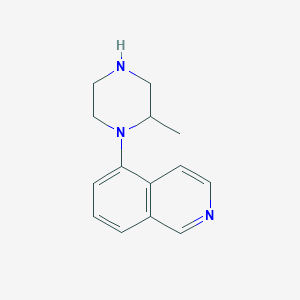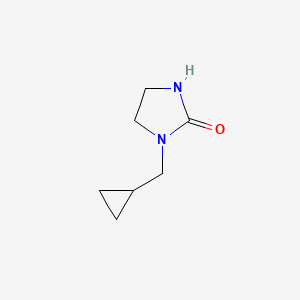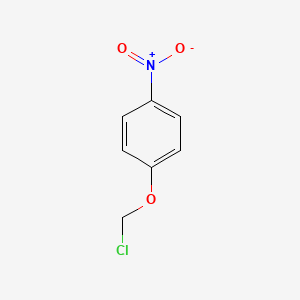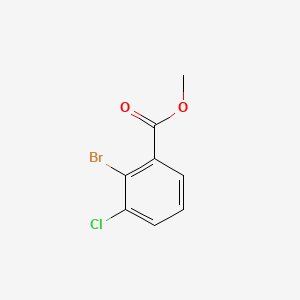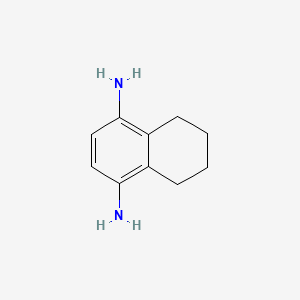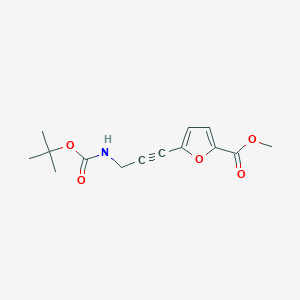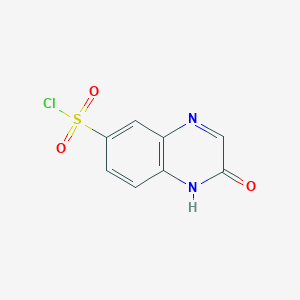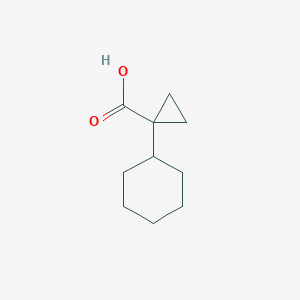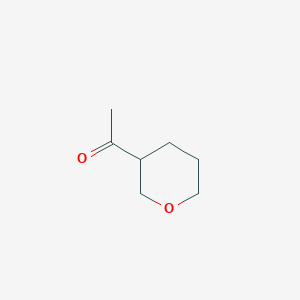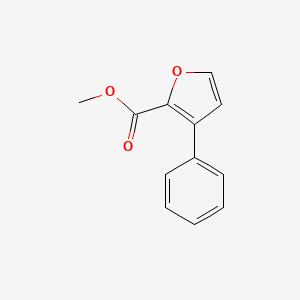
Methyl 3-phenylfuran-2-carboxylate
Descripción general
Descripción
“Methyl 3-phenylfuran-2-carboxylate” is a chemical compound with the molecular formula C12H10O3 and a molecular weight of 202.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H10O3 . Further structural analysis can be conducted using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 202.21 . Additional physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
1. Application in C-H Bond Activation and Coupling Reactions
Methyl 3-phenylfuran-2-carboxylate has been studied in the context of C-H bond activation and coupling reactions. For instance, Giri et al. (2007) explored the use of sodium carboxylates, including similar compounds, in Pd-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in benzoic and aliphatic acids. This work highlights the potential of this compound derivatives in facilitating novel C-H activation/C-C coupling sequences, which are pivotal in organic synthesis (Giri et al., 2007).
2. Role in Photochemical Reactions
Photochemistry of compounds structurally similar to this compound has been examined. Pincock and Moutsokapas (1977) investigated the photochemistry of methyl 1-methyl-2-phenylcyclopropene-3-carboxylate, revealing insights into the conversion of these compounds under singlet and triplet excited states. This research provides an understanding of the photoreactive properties of related furan compounds, which can be crucial in designing photochemical processes and materials (Pincock & Moutsokapas, 1977).
3. Esterification and Derivative Formation
In the realm of organic synthesis, derivatives of this compound are involved in esterification and rearrangement reactions. For example, Abbott et al. (1974) described the rearrangement of methyl 5-methoxyfuran-2-carboxylate with dimethyl acetylenedicarboxylate. Such studies showcase the reactivity of furan carboxylates in synthesizing diverse organic compounds, which has implications in the development of pharmaceuticals and fine chemicals (Abbott et al., 1974).
4. Development of Optical Sensors
This compound derivatives also find applications in the development of optical sensors. Das et al. (2021) synthesized optical chloride sensors using derivatives of methyl biphenyl-4-carboxylate, showcasing the potential of furan derivatives in creating sensitive and selective chemical sensors. This highlights the applicability of this compound derivatives in the field of analytical chemistry and environmental monitoring (Das et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-phenylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-12(13)11-10(7-8-15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUSDJQPBORFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B1422684.png)
![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1422685.png)
